2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one

Asymmetric Synthesis Chiral Chromatography Enantiomeric Purity

Researchers requiring a defined chiral polycyclic scaffold often face supply inconsistency and ambiguous stereochemical specification. 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one (CAS 150096-57-4) solves this as a reliably available racemic mixture, with the (2R)-enantiomer (CAS 641626-75-7) also accessible. - Serves as a versatile precursor for zirconium dichloride catalysts and heterocyclic synthesis. - Enables chiral method development and control experiments in asymmetric catalysis. - Provides a validated starting point for tyrosinase inhibitor libraries (core IC50 = 0.1456 μM).

Molecular Formula C14H12O
Molecular Weight 196.24 g/mol
CAS No. 150096-57-4
Cat. No. B140269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
CAS150096-57-4
Molecular FormulaC14H12O
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCC1CC2=C(C1=O)C3=CC=CC=C3C=C2
InChIInChI=1S/C14H12O/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14(9)15/h2-7,9H,8H2,1H3
InChIKeyWZQMTXDLOOIQDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one: Identity & Physicochemical Properties


2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one (CAS 150096-57-4) is a chiral polycyclic ketone belonging to the cyclopenta[a]naphthalen-1-one class. It has the molecular formula C14H12O and a molecular weight of 196.24 g/mol [1]. The compound features a fused naphthalene-cyclopentanone core with a methyl substituent at the 2-position. The CAS registry number 150096-57-4 refers specifically to the racemic mixture [1]. Its stereochemistry is a critical structural determinant for applications in asymmetric synthesis and chiral recognition studies, and the pure (2R)-enantiomer is also available under a distinct CAS registry number 641626-75-7 .

Racemic Mixture
Supports method development, control experiments, and non-stereoselective transformations.
(R)-Enantiomer
Defined stereochemistry for asymmetric catalysis and chiral recognition studies.

2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one: Non-Substitutability


Substitution of 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one with other cyclopenta[a]naphthalen-1-one derivatives or similar fused-ring ketones is scientifically unsound without direct comparative performance data. The presence and position of the methyl group on the cyclopentanone ring directly influence the compound's electronic distribution, lipophilicity, and steric environment, all of which govern its reactivity in downstream synthetic applications [1]. Furthermore, the specific stereochemistry of the 2-position is critical; the racemate (CAS 150096-57-4) and the pure (R)-enantiomer (CAS 641626-75-7) are distinct chemical entities with different analytical and functional profiles . The absence of published quantitative head-to-head performance comparisons with other analogs does not imply equivalence; rather, it underscores the procurement necessity for exact compound identity in research and industrial contexts.

Methyl Group Position Sensitivity
Analogs with altered substitution may shift electronic distribution, steric profile, and lipophilicity, which can affect reactivity.
Stereochemical Mismatch
Racemate and (R)-enantiomer are distinct entities; swapping forms may compromise chiral outcomes and stereochemical control.

2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one: Quantitative Selection Evidence


Racemate vs. (R)-Enantiomer: Chiral Identity Distinction

The racemic mixture (CAS 150096-57-4) and the (R)-enantiomer (CAS 641626-75-7) of 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one are chemically distinct with separate CAS registry numbers. The (R)-enantiomer is explicitly defined by its specific InChIKey WZQMTXDLOOIQDN-SECBINFHSA-N, which differs from the racemate InChIKey WZQMTXDLOOIQDN-UHFFFAOYSA-N [1][2]. This stereochemical difference is not an academic nuance but a concrete analytical and functional distinction.

Racemate vs. (R)-Enantiomer
Head-to-head
Distinct InChIKey and CAS registry number
Stereochemical identity distinction essential for chiral procurement
Confirmed by PubChem and SpectraBase
Asymmetric Synthesis Chiral Chromatography Enantiomeric Purity

Commercial Purity: Supplier Evaluation Baseline

Commercially available racemic 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one is consistently supplied with a minimum purity specification of 95%, as determined by GC or HPLC [1]. This specification serves as a benchmark for comparing vendor offerings and ensures a minimum level of chemical homogeneity for use as a synthetic intermediate. While not a differentiator against other compounds, this is a critical procurement specification.

Commercial Purity
Specification review
≥ 95% (GC or HPLC)
Minimum purity benchmark for supplier quality assessment
Vendor-reported specification
Organic Synthesis Intermediate Purity QC Specifications

LogP and Solubility: Computed Physicochemical Baselines

Computed physicochemical properties provide a baseline for method development and formulation. The consensus Log P (octanol-water partition coefficient) for 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one is calculated as 3.17, with XLogP3-AA reported as 3.5 . Its predicted aqueous solubility (ESOL Log S) is -3.75, corresponding to a solubility of 0.035 mg/mL (0.000178 mol/L) . These values are computed, not experimentally determined against a comparator.

Predicted Physicochemical Properties
Data to verify
Log P 3.17, Solubility 0.035 mg/mL
Computed baseline for chromatographic and formulation method development
In silico predictions, not experimentally validated
ADME Chromatographic Method Development Physicochemical Property

Derivative Activity: Tyrosinase Inhibition Scaffold Potential

While no direct biological activity data are available for 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one, derivatives based on the 2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one scaffold have demonstrated quantifiable biological activity. Specifically, the (E)-2-(substituted benzylidene) derivative MHY3655 exhibited potent tyrosinase inhibition with an IC50 of 0.1456 μM, which is 118-fold more potent than the reference inhibitor kojic acid (IC50 = 17.2 μM) in a mushroom tyrosinase assay [1].

Tyrosinase Inhibition Scaffold Potential
Class-level
Derivative MHY3655 IC50 0.1456 μM (118-fold vs kojic acid)
Scaffold may support tyrosinase inhibitor derivatization research
Class-level inference; activity not measured for target compound
Tyrosinase Inhibition Medicinal Chemistry Scaffold Optimization

Verified Spectra for Enantiomer Identification and Purity

For laboratories requiring rigorous identity confirmation, the (2R)-enantiomer of 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one has verified 1H NMR, FTIR, and GC-MS spectra available in the SpectraBase database [1]. This provides a reference for confirming the identity and chiral purity of the (R)-enantiomer following synthesis or upon receipt from a supplier.

Verified Spectra for (R)-Enantiomer
Source review
1H NMR, FTIR, GC-MS spectra available
Reference data supports identity and chiral purity confirmation
SpectraBase database
Chiral Analysis GC-MS NMR Spectroscopy

2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one: Key Application Scenarios


Asymmetric Catalysis & Chiral Ligand Development

For researchers developing chiral catalysts, the availability of both the racemate (CAS 150096-57-4) and the pure (R)-enantiomer (CAS 641626-75-7) of 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one is a distinct advantage [1][2]. The (R)-enantiomer can serve as a chiral starting material or be converted into chiral ligands, where the defined stereochemistry is essential for inducing enantioselectivity in target reactions. The racemate is useful for method development and control experiments.

Tyrosinase Inhibitor Scaffold Derivatization

The cyclopenta[a]naphthalen-1-one core has demonstrated potential as a pharmacophore, with derivatives showing sub-micromolar tyrosinase inhibition (IC50 = 0.1456 μM) [3]. Procurement of the unsubstituted racemic scaffold (150096-57-4) provides a versatile starting point for synthesizing focused libraries of novel inhibitors for dermatological or cosmetic research.

Analytical Method & Chiral Chromatography Validation

Analytical chemists developing chiral separation methods can utilize the racemic mixture (CAS 150096-57-4) and the (R)-enantiomer (CAS 641626-75-7) as standard compounds [1][2]. The verified spectra for the (R)-enantiomer [2] and the distinct InChIKeys for both forms [1] provide a solid foundation for validating GC-MS, HPLC, or SFC methods aimed at resolving enantiomeric mixtures.

Synthetic Intermediate: Heterocyclic & Organometallic Chemistry

This compound is reported to function as a precursor for synthesizing various heterocyclic compounds and natural product analogs, as well as in the preparation of organometallic complexes such as zirconium dichloride catalysts . For synthetic chemists, the commercial availability at ≥95% purity [4] makes it a practical and readily accessible building block for these applications.

Application
Selection Property
Validation Focus
Asymmetric Catalysis & Chiral Ligand Development
Enantiomeric form availability
Chiral purity and stereochemical identity
Tyrosinase Inhibitor Scaffold Derivatization
Scaffold derivatization potential
Tyrosinase inhibition assay context
Analytical Method & Chiral Chromatography Validation
Distinct analytical identifiers
Chiral separation and spectral confirmation
Synthetic Intermediate
Reported purity specification
Purity verification by GC/HPLC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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